molecular formula C32H54O4 B042942 Didodecyl phthalate CAS No. 2432-90-8

Didodecyl phthalate

Cat. No.: B042942
CAS No.: 2432-90-8
M. Wt: 502.8 g/mol
InChI Key: PUFGCEQWYLJYNJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Didodecyl phthalate, like other phthalates, is an endocrine-disrupting chemical . It primarily targets the endocrine system, particularly the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . These systems play a crucial role in the neurodevelopmental process .

Mode of Action

This compound interacts with its targets by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . It interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

Similar phthalates have been shown to disrupt the development and function of hormone-dependent structures within the nervous system . This can lead to neurological disorders . More research is needed to fully understand the specific biochemical pathways affected by this compound.

Pharmacokinetics

It is known that phthalates are generally virtually non-volatile liquids that are insoluble in water . They are primarily used as plasticizers, but also as precursors, e.g., for duroplasts and paint resins or as grease-free lubricants . The acute toxicity of the phthalates is low and generally diminishes as the molar mass of the phthalates increases .

Result of Action

Similar phthalates have been shown to affect the hormone balance of the organism by interaction with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Phthalates are very persistent and are almost ubiquitous . The main reasons for this are the large production quantities together with the numerous possibilities for use . . Therefore, the environmental context can significantly influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Didodecyl phthalate is synthesized through the esterification of phthalic anhydride with dodecanol (lauryl alcohol). The reaction typically involves heating phthalic anhydride with dodecanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions include:

    Temperature: 150-200°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Reaction Time: Several hours

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in a reactor equipped with a distillation column to remove water formed during the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Didodecyl phthalate primarily undergoes hydrolysis and transesterification reactions .

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and dodecanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different phthalate esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water

    Transesterification: Alcohols, acid or base catalysts

Major Products

    Hydrolysis: Phthalic acid and dodecanol

    Transesterification: Various phthalate esters depending on the alcohol used

Properties

IUPAC Name

didodecyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-17-19-23-27-35-31(33)29-25-21-22-26-30(29)32(34)36-28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26H,3-20,23-24,27-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFGCEQWYLJYNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062419
Record name Didodecyl phthalate
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Molecular Weight

502.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2432-90-8
Record name Didodecyl phthalate
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Record name Didodecylphthalate
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Record name Didodecyl phthalate
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Record name 1,2-Benzenedicarboxylic acid, 1,2-didodecyl ester
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Record name Didodecyl phthalate
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Record name Didodecyl phthalate
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Record name DILAURYL PHTHALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of Didodecyl phthalate?

A1: this compound is primarily utilized as a plasticizer [, ]. While not explicitly stated in the provided texts, plasticizers are commonly added to polymers to increase their flexibility, transparency, and durability.

Q2: How is this compound detected and quantified in various matrices?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for identifying and quantifying this compound in plant extracts and other complex mixtures [, , , ]. This method separates the components of a sample based on their volatility and then identifies them based on their mass-to-charge ratio.

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